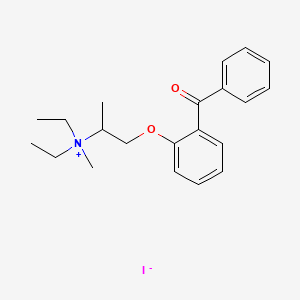
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide is a chemical compound with the molecular formula C21-H28-N-O2.I and a molecular weight of 453.40 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 2-benzoylphenol with an appropriate alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like sodium hydroxide or potassium iodide
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve polar solvents like ethanol or acetone, and reactions are carried out at elevated temperatures
Major Products
The major products formed from these reactions include benzophenone derivatives, alcohols, and substituted benzyl compounds .
Wissenschaftliche Forschungsanwendungen
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-((2-Benzoylphenoxy)methyl)ethyl)dimethylammonium iodide
- (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium bromide
- (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium chloride
Uniqueness
(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its iodide ion enhances its reactivity and solubility in polar solvents, making it particularly useful in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
7347-85-5 |
|---|---|
Molekularformel |
C21H28INO2 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
1-(2-benzoylphenoxy)propan-2-yl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c1-5-22(4,6-2)17(3)16-24-20-15-11-10-14-19(20)21(23)18-12-8-7-9-13-18;/h7-15,17H,5-6,16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QKZPNMYSNWFVJF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



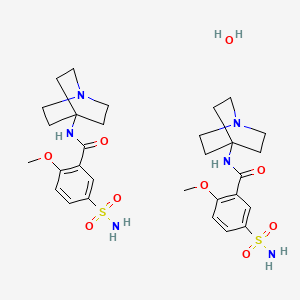
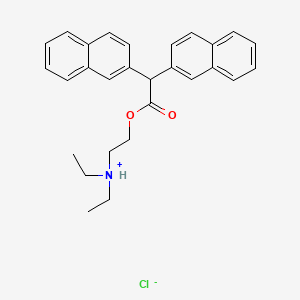
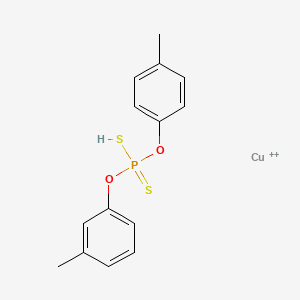
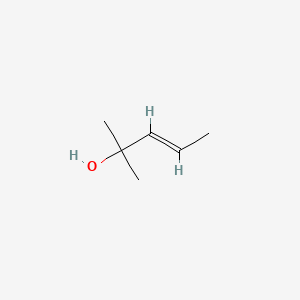
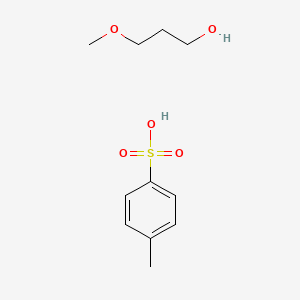
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
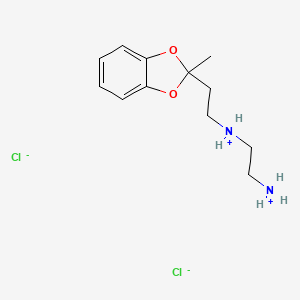

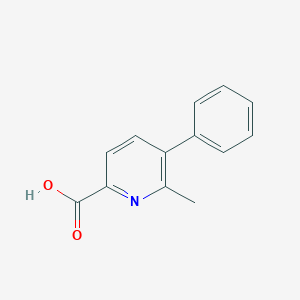
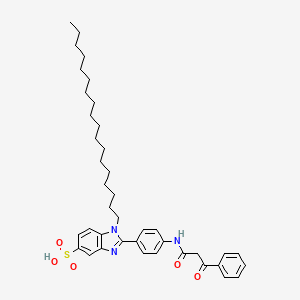
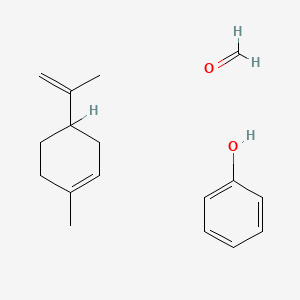
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
